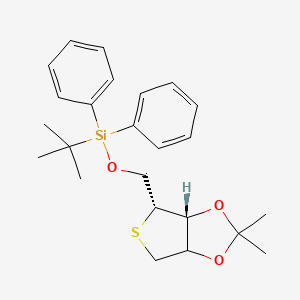
Icalcaprant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icalcaprant, also known by its developmental code name CVL-354, is an opioid antagonist currently under development for the treatment of major depressive disorder and substance-related disorders . It is taken orally and acts as a selective antagonist of the κ-opioid receptor . The compound was originally developed by Pfizer and is now being further developed by Cerevel Therapeutics .
Métodos De Preparación
The synthesis of Icalcaprant involves the preparation of heteroarylphenoxy benzamide κ-opioid ligands . The synthetic route typically includes the reaction of 3-methoxy-1-methylpyrazol-4-yl with pyrrolidin-1-ylmethylphenoxybenzamide under specific conditions to form the final product . Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Icalcaprant undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Icalcaprant has several scientific research applications, including:
Mecanismo De Acción
Icalcaprant exerts its effects by selectively antagonizing the κ-opioid receptor . This receptor is involved in modulating pain, mood, and addictive behaviors. By blocking the κ-opioid receptor, this compound can potentially alleviate symptoms of depression and reduce substance dependence . The compound also has a weaker antagonistic effect on the μ-opioid receptor, with significantly lower affinity and inhibitory potency compared to the κ-opioid receptor .
Comparación Con Compuestos Similares
Icalcaprant is unique in its selective antagonism of the κ-opioid receptor. Similar compounds include:
Naltrexone: An opioid antagonist used primarily in the management of alcohol and opioid dependence.
Buprenorphine: A partial agonist of the μ-opioid receptor and antagonist of the κ-opioid receptor, used in the treatment of opioid addiction.
Naloxone: An opioid antagonist used to counteract the effects of opioid overdose.
Compared to these compounds, this compound’s selective antagonism of the κ-opioid receptor makes it a promising candidate for treating major depressive disorder and substance-related disorders without the side effects associated with broader opioid receptor antagonism .
Propiedades
Número CAS |
2227384-17-8 |
|---|---|
Fórmula molecular |
C23H26N4O3 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
4-[4-[[(2S)-2-(3-methoxy-1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]phenoxy]benzamide |
InChI |
InChI=1S/C23H26N4O3/c1-26-15-20(23(25-26)29-2)21-4-3-13-27(21)14-16-5-9-18(10-6-16)30-19-11-7-17(8-12-19)22(24)28/h5-12,15,21H,3-4,13-14H2,1-2H3,(H2,24,28)/t21-/m0/s1 |
Clave InChI |
OBDLEFCGVHQDFR-NRFANRHFSA-N |
SMILES isomérico |
CN1C=C(C(=N1)OC)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)N |
SMILES canónico |
CN1C=C(C(=N1)OC)C2CCCN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)


![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)










